molecular formula C9H16O3 B14445246 4-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester CAS No. 79314-63-9

4-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester

Cat. No.: B14445246
CAS No.: 79314-63-9
M. Wt: 172.22 g/mol
InChI Key: IRPAAOGWXGAMKZ-UHFFFAOYSA-N
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Description

4-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester is an organic compound with the molecular formula C9H16O3. It is an ester derivative of 4-pentenoic acid, characterized by the presence of a hydroxy group and two methyl groups on the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester typically involves the esterification of 4-pentenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-Pentenoic acid+EthanolH2SO44-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester+Water\text{4-Pentenoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Pentenoic acid+EthanolH2​SO4​​4-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

4-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The double bond in the pentenoic acid moiety can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products

    Oxidation: 4-Pentenoic acid, 3-oxo-2,2-dimethyl-, ethyl ester.

    Reduction: 4-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl alcohol.

    Substitution: 4-Bromo-4-pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester.

Scientific Research Applications

4-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its ester functionality.

    Industry: The ester is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism by which 4-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the hydroxy group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the ester group is converted to an alcohol through the addition of hydrogen atoms from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    4-Pentenoic acid, ethyl ester: Lacks the hydroxy and dimethyl groups, making it less reactive in certain chemical reactions.

    3-Hydroxy-2,2-dimethylbutanoic acid, ethyl ester: Similar structure but lacks the double bond in the pentenoic acid moiety.

    4-Pentenoic acid, 3-hydroxy-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness

4-Pentenoic acid, 3-hydroxy-2,2-dimethyl-, ethyl ester is unique due to the presence of both a hydroxy group and two methyl groups on the second carbon atom, as well as the double bond in the pentenoic acid moiety. This combination of functional groups imparts distinct reactivity and makes it a valuable compound in various chemical transformations.

Properties

CAS No.

79314-63-9

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 3-hydroxy-2,2-dimethylpent-4-enoate

InChI

InChI=1S/C9H16O3/c1-5-7(10)9(3,4)8(11)12-6-2/h5,7,10H,1,6H2,2-4H3

InChI Key

IRPAAOGWXGAMKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(C=C)O

Origin of Product

United States

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